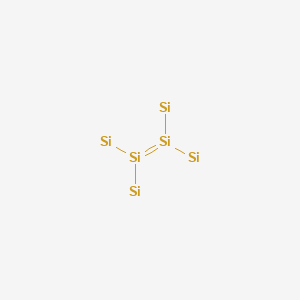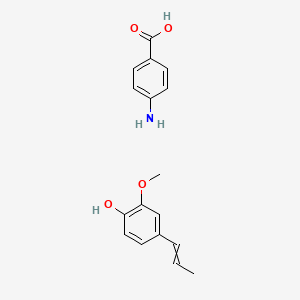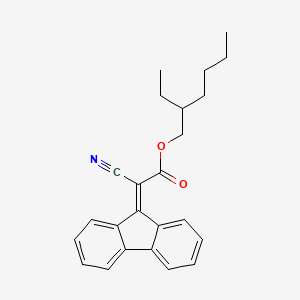![molecular formula C36H50O2Si2 B14244448 Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione CAS No. 189619-30-5](/img/structure/B14244448.png)
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a central ethane-1,2-dione core with two phenyl rings substituted with tri(propan-2-yl)silyl groups connected via ethynyl linkages. The presence of these bulky silyl groups imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione exerts its effects is largely dependent on its interactions with other molecules. The tri(propan-2-yl)silyl groups can influence the compound’s reactivity and binding properties. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilylacetylene: A simpler analog with similar silyl groups but lacking the phenyl and ethane-1,2-dione components.
1,2-Bis(triethoxysilyl)ethane: Another compound with silyl groups, used in the preparation of mesoporous materials.
Uniqueness
Bis(4-{[tri(propan-2-yl)silyl]ethynyl}phenyl)ethane-1,2-dione stands out due to its combination of ethane-1,2-dione core and bulky silyl-substituted phenyl rings. This unique structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
189619-30-5 |
|---|---|
Molekularformel |
C36H50O2Si2 |
Molekulargewicht |
570.9 g/mol |
IUPAC-Name |
1,2-bis[4-[2-tri(propan-2-yl)silylethynyl]phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C36H50O2Si2/c1-25(2)39(26(3)4,27(5)6)23-21-31-13-17-33(18-14-31)35(37)36(38)34-19-15-32(16-20-34)22-24-40(28(7)8,29(9)10)30(11)12/h13-20,25-30H,1-12H3 |
InChI-Schlüssel |
MLKRAGGEZISJIP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


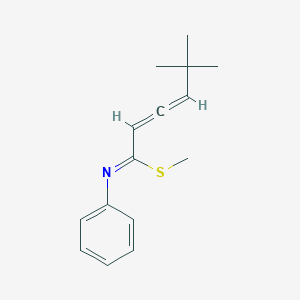
![Methyl 1-[(2-methoxy-2-oxoethyl)amino]cyclopropane-1-carboxylate](/img/structure/B14244374.png)

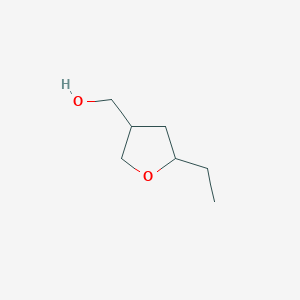
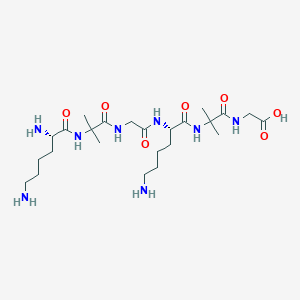
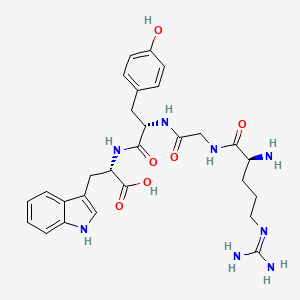
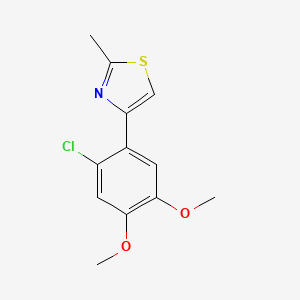
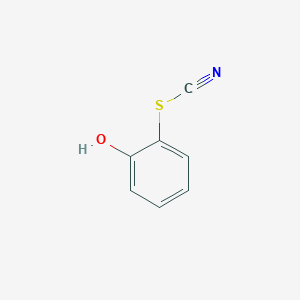
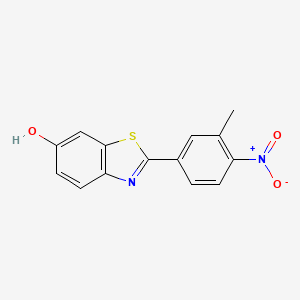
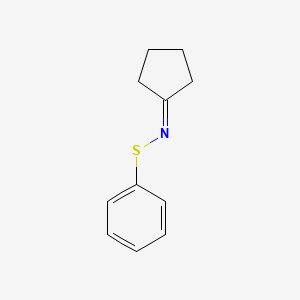
![Ethanol, 2-[[2-[(phenylmethylene)amino]ethyl]thio]-](/img/structure/B14244412.png)
